molecular formula C13H10N2O4 B14511605 4-Hydroxy-N-(2-nitrophenyl)benzamide CAS No. 62639-19-4

4-Hydroxy-N-(2-nitrophenyl)benzamide

Cat. No.: B14511605
CAS No.: 62639-19-4
M. Wt: 258.23 g/mol
InChI Key: FBJWHPKHFMXAPC-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(2-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyl group at the para position of the benzamide ring and a nitro group at the ortho position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N-(2-nitrophenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with 2-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., thionyl chloride, SOCl₂), alkylating agents (e.g., alkyl halides)

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

    Pathways Involved: The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-N-(2-nitrophenyl)benzamide is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

62639-19-4

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

4-hydroxy-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H10N2O4/c16-10-7-5-9(6-8-10)13(17)14-11-3-1-2-4-12(11)15(18)19/h1-8,16H,(H,14,17)

InChI Key

FBJWHPKHFMXAPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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